Product packaging for 3-(benzyloxy)pyrrolidin-2-one(Cat. No.:CAS No. 674303-55-0)

3-(benzyloxy)pyrrolidin-2-one

Cat. No.: B6269269
CAS No.: 674303-55-0
M. Wt: 191.2
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Description

3-(Benzyloxy)pyrrolidin-2-one, with the CAS number 674303-55-0, is an organic compound classified as a pyrrolidinone derivative and is a valuable heterocyclic building block in medicinal chemistry and organic synthesis . Its molecular formula is C11H13NO2 and it has a molecular weight of 191.23 g/mol . The chemical structure consists of a 2-pyrrolidone core, a five-membered lactam ring, which is substituted at the 3-position with a benzyloxy group (-OCH2C6H5) . This specific structure makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. Researchers utilize this compound as a key precursor in constructing pharmacologically active compounds, particularly in the development of inhibitors and agents targeting various biological pathways . The benzyloxy group can serve as a protective group for the hydroxyl functionality, or can be further modified through reactions such as deprotection (e.g., hydrogenolysis) to reveal the corresponding alcohol. Handlers should note the following safety information: the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment should be worn, and it is advised to avoid breathing its dust or vapor . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human or animal consumption . For safety and handling information, please refer to the associated Safety Data Sheet (SDS).

Properties

CAS No.

674303-55-0

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

The Pyrrolidin 2 One Scaffold: a Privileged Structure in Organic Synthesis

The pyrrolidin-2-one, or γ-lactam, framework is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds that exhibit potent biological activities. prepchem.com Its prevalence has rendered it a "privileged scaffold" in medicinal chemistry and a versatile synthon in modern organic synthesis. nih.govnih.gov

The significance of the pyrrolidin-2-one scaffold stems from several key features:

Stereochemical Complexity: The saturated, non-planar ring can possess multiple stereogenic centers, allowing for a high degree of three-dimensional diversity. nih.govnih.gov This is crucial for designing molecules that can interact with the specific chiral environments of biological targets like enzymes and receptors.

Synthetic Versatility: The inherent reactivity of the γ-lactam ring allows for a wide range of chemical transformations. The nitrogen atom can be readily functionalized, and the carbons within the ring can be substituted to create a library of derivatives. nih.govmdpi.com

Pharmacological Relevance: The pyrrolidin-2-one nucleus is a core component of many approved drugs and investigational agents. nih.govnih.gov For instance, derivatives have been explored as inhibitors of p300/CBP bromodomains for cancer treatment and as autotaxin (ATX) inhibitors for liver diseases. acs.orgacs.orgnih.gov

Research has focused extensively on developing novel synthetic routes to access functionalized pyrrolidin-2-ones. Methods include the ring contraction of piperidine (B6355638) derivatives, formal [3+2] annulations, and transformations of donor-acceptor cyclopropanes. mdpi.com The development of these methodologies highlights the continuous effort by the academic community to efficiently construct this valuable chemical scaffold.

The Benzyl Ether Protecting Group: a Workhorse in Complex Molecule Synthesis

In the construction of complex molecules, protecting groups are indispensable tools that allow chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. numberanalytics.com The benzyloxy group (often abbreviated as BnO), a benzyl (B1604629) ether, is one of the most widely used protecting groups for alcohols due to its ideal balance of stability and versatile cleavage conditions. nih.govorganic-chemistry.org

The strategic importance of the benzyloxy group is evident in its widespread application:

Robust Stability: Benzyl ethers are stable to a wide range of reaction conditions, including strongly basic, nucleophilic, and mildly acidic conditions, as well as many oxidizing and reducing agents. organic-chemistry.org This stability allows for a broad sequence of synthetic steps to be performed without compromising the protected alcohol.

Multiple Cleavage Methods: The true versatility of the benzyloxy group lies in the variety of methods available for its removal. The most common method is palladium-catalyzed hydrogenolysis (H₂/Pd-C), which yields the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org Other methods include dissolving metal reductions and treatment with strong acids, providing chemists with options to suit the specific functionalities present in the substrate. acs.org

Neutral Condition Installation: While traditionally installed under basic (Williamson ether synthesis) or acidic conditions, newer reagents like 2-benzyloxy-1-methylpyridinium triflate have been developed to introduce the benzyl group under neutral conditions, expanding its compatibility with sensitive substrates. beilstein-journals.org

The combination of stability and reliable deprotection has made the benzyloxy group a staple in the total synthesis of natural products and other complex organic targets. numberanalytics.comrsc.org

Research Endeavors Involving 3 Benzyloxy Pyrrolidin 2 One: an Academic Perspective

Stereoselective and Enantioselective Synthesis of this compound

The creation of the stereocenter at the C3 position of the pyrrolidin-2-one ring with a specific configuration is a key challenge. Various strategies have been developed to achieve high levels of stereocontrol.

Asymmetric Catalytic Approaches to Chiral this compound

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral heterocycles. nih.gov Domino reactions, in particular, offer an efficient pathway to construct complex molecules in a single step. nih.gov For instance, the organocatalytic asymmetric aza-Michael/aldol (B89426) domino reaction of α-ketoamides with α,β-unsaturated aldehydes, catalyzed by chiral secondary amine catalysts like (S)-TMS-diphenylprolinol, can produce highly functionalized pyrrolidin-2-ones with excellent diastereoselectivities and enantioselectivities. nih.gov While not directly demonstrated for this compound, this methodology provides a framework for its potential asymmetric synthesis by selecting appropriate precursors.

Another approach involves the use of chiral bifunctional organocatalysts. A novel ((S)-pyrrolidin-2-yl)methyl phenylcarbamate has been shown to be highly efficient in catalyzing the asymmetric Michael addition of ketones to nitroolefins, affording γ-nitrocarbonyl compounds with excellent enantio- and diastereoselectivities. doi.org These products can serve as precursors for chiral pyrrolidin-2-ones.

Table 1: Asymmetric Catalytic Approaches for Pyrrolidin-2-one Synthesis

Catalyst Reaction Type Substrates Stereoselectivity Reference
(S)-TMS-diphenylprolinol Aza-Michael/Aldol Domino Reaction α-Ketoamides, α,β-Unsaturated Aldehydes >20:1 dr, 60–96% ee nih.gov

Diastereoselective Control in the Formation of this compound Derivatives

Diastereoselective control is often achieved by employing substrates with existing stereocenters that direct the formation of new ones. A notable example is the remote control of diastereoselectivity in intramolecular reactions of chiral allylsilanes. It was discovered that a benzyloxy group on the allylsilane component could reverse the typical diastereoselectivity of N-acyliminium ion cyclizations, favoring the formation of trans-substituted pyrrolidines. nih.gov This effect is attributed to the interaction of the ether oxygen with a transient cationic species, leading to the thermodynamically favored product. nih.gov

One-pot cascade reactions also offer a powerful strategy for achieving diastereoselectivity. A base and gold(I)-catalyzed nitro-Mannich/hydroamination cascade reaction has been reported for the synthesis of substituted pyrrolidines with three contiguous stereocenters, yielding products with high yields and good to excellent diastereoselectivities. rsc.org

Table 2: Diastereoselective Syntheses of Pyrrolidine (B122466) Derivatives

Method Key Feature Substrates Diastereoselectivity Reference
Intramolecular N-acyliminium ion cyclization γ-Benzyloxy substituent on chiral allylsilane Chiral allylsilanes, imines 1:5 cis/trans ratio (reversal of selectivity) nih.gov

Chiral Pool and Auxiliary-Based Syntheses of this compound

The use of readily available chiral starting materials (the chiral pool) or the temporary attachment of a chiral auxiliary are well-established strategies for asymmetric synthesis.

(S)-Malic acid is a common chiral pool starting material for the synthesis of enantiopure γ-lactams. For example, (R)-1-acetyl-5-isopropoxy-3-pyrrolin-2-one, prepared from (S)-malic acid, undergoes cuprate (B13416276) addition with complete trans-stereoselectivity, providing a route to 4,5-disubstituted pyrrolidin-2-ones. researchgate.net A stereoconservative approach starting from malic acid has also been used to construct a 3-hydroxy-2-pyrrolidinone (B82130) moiety, which could be a precursor to the benzyloxy derivative.

Chiral auxiliaries, such as those derived from amino acids, are widely used to control stereochemistry. For example, trans-2,5-bis(methoxymethoxymethyl)pyrrolidine has proven to be an excellent chiral auxiliary for the asymmetric alkylation of carboxamide enolates, leading to products with high diastereoselectivity. researchgate.net This method could be adapted for the synthesis of this compound by using an appropriate benzyloxy-containing electrophile. The synthesis of amide-based substrates from lactones and amines using C2-symmetric chiral auxiliaries has also been explored to induce chirality during aryl migration in a Truce-Smiles rearrangement, although with modest diastereoselectivities in initial studies. uclan.ac.uk

Table 3: Chiral Pool and Auxiliary-Based Syntheses

Approach Starting Material/Auxiliary Key Transformation Stereochemical Outcome Reference
Chiral Pool (S)-Malic Acid Cuprate addition to (R)-1-acetyl-5-isopropoxy-3-pyrrolin-2-one Complete trans-stereoselectivity researchgate.net
Chiral Auxiliary trans-2,5-Bis(methoxymethoxymethyl)pyrrolidine Asymmetric alkylation of carboxamide enolates >95% de researchgate.net

Ring-Forming Reactions for the Pyrrolidin-2-one Core

The construction of the five-membered lactam ring is a fundamental aspect of the synthesis of this compound.

Cyclization Strategies for the Assembly of the Lactam Ring

Intramolecular cyclization is a common strategy for forming the pyrrolidin-2-one ring. A notable method involves the intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. nih.gov This reaction proceeds readily to form functionalized 5- and 6-membered protected cyclic hydroxamic acids in good to excellent yields, and can be extended to seven-membered rings. nih.gov This approach is particularly relevant as it directly incorporates a benzyloxy group on the nitrogen, which could potentially be migrated or used to influence the stereochemistry at C3.

Another powerful technique is the Joullié–Ugi reaction, a multicomponent reaction that can be used to synthesize polyhydroxylated cyclic amino amides. acs.org By starting with a suitable lactam precursor, a one-pot sequential lactam reduction followed by the Joullié–Ugi reaction can provide access to complex pyrrolidine derivatives. acs.org

Ring contraction of larger heterocyclic systems can also be a viable route. For instance, a selective synthesis of pyrrolidin-2-ones has been achieved through the cascade reactions of N-substituted piperidines, involving an in situ formation of pyrrolidine-2-carbaldehyde (B1623420) followed by further transformations. rsc.org

Functionalization of Precursors Leading to this compound

The synthesis can also proceed through the functionalization of a pre-formed pyrrolidine ring or a precursor that cyclizes to form the desired product. The condensation reaction of amino acid esters with 2,5-dimethoxy-2,5-dihydrofurane in an acidic medium provides a simple one-pot reaction to furnish pyrrolin-2-ones. researchgate.net By using an amino acid ester containing a benzyloxy group, this method could potentially lead to this compound.

A divergent synthesis of highly functionalized 1-pyrrolidinyl 4-aryl 1,2,3-triazoles has been developed starting from 3-hydroxy N-Boc-pyrrolidine. rsc.org This highlights a strategy where a functional group at the 3-position of the pyrrolidine ring can be introduced early in the synthetic sequence and carried through subsequent transformations.

Protecting Group Chemistry in this compound Synthesis

The benzyloxy group is favored for its general stability across a variety of reaction conditions, including those that are acidic or basic. Its introduction and removal are typically high-yielding and can be achieved under relatively mild conditions, minimizing the risk of side reactions or degradation of the core pyrrolidinone structure.

Strategies for Benzyloxy Group Installation

The primary method for the introduction of the benzyloxy group onto the 3-hydroxypyrrolidin-2-one scaffold is through O-benzylation, a type of Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl (B1604629) halide, typically benzyl bromide (BnBr).

A common approach involves the use of a base to facilitate the deprotonation of the 3-hydroxyl group. The choice of base and solvent is critical to ensure high yields and prevent side reactions. For instance, the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is effective. organic-chemistry.org Alternatively, milder bases like silver oxide (Ag₂O) can be employed, particularly when dealing with sensitive substrates. organic-chemistry.orgthieme-connect.com One documented procedure for a related chlorohydrin involves stirring with benzyl bromide and silver oxide in dichloromethane (B109758) (CH₂Cl₂). thieme-connect.com

Table 1: Reagents and Conditions for Benzyloxy Group Installation

Starting Material Reagents Solvent Conditions Yield Reference
3-Hydroxypyrrolidin-2-oneSodium Hydride (NaH), Benzyl Bromide (BnBr)Tetrahydrofuran (THF)0 °C to room temperatureHigh organic-chemistry.org
Ethyl (R)-4-chloro-3-hydroxybutanoateSilver Oxide (Ag₂O), Benzyl Bromide (BnBr)Dichloromethane (CH₂Cl₂)Room temperature, 12 h68% thieme-connect.com

This table presents common conditions for the O-benzylation reaction. The specific conditions for 3-hydroxypyrrolidin-2-one may require optimization.

Selective Deprotection Methodologies for the Benzyloxy Moiety

The removal of the benzyloxy group to unveil the free hydroxyl group is most commonly achieved through catalytic hydrogenation. This method is highly selective and proceeds under mild conditions, which preserves the integrity of the pyrrolidinone ring and other functional groups that may be present.

Catalytic Hydrogenolysis: The standard method for cleavage of a benzyl ether is palladium-catalyzed hydrogenation. organic-chemistry.org This typically involves stirring the this compound substrate in a suitable solvent, such as ethanol (B145695) or methanol, in the presence of a palladium catalyst (e.g., 10% Pd/C) under an atmosphere of hydrogen gas (H₂). thalesnano.com The reaction proceeds to yield the desired 3-hydroxypyrrolidin-2-one and toluene (B28343) as a byproduct. organic-chemistry.org

Catalytic Transfer Hydrogenation: An alternative to using gaseous hydrogen is catalytic transfer hydrogenation. This method utilizes a hydrogen donor molecule in the presence of a palladium catalyst. This technique is often faster, can be performed at atmospheric pressure, and avoids the need for specialized high-pressure hydrogenation equipment. organic-chemistry.orgresearchgate.net Common hydrogen donors include formic acid, ammonium (B1175870) formate, and triethylsilane. thalesnano.comorganic-chemistry.orgresearchgate.net For example, the combination of palladium on carbon and formic acid provides a rapid and simple means of removing O-benzyl groups. organic-chemistry.org Continuous flow reactors, such as the H-Cube®, have also been employed for efficient debenzylation using 10% Pd/C and a hydrogen supply, often resulting in high yields. thalesnano.com

Table 2: Methodologies for Selective Deprotection of the Benzyloxy Group

Method Catalyst Hydrogen Source Solvent Conditions Reference
Catalytic Hydrogenolysis10% Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Ethanol/MethanolRoom temperature, atmospheric or elevated pressure organic-chemistry.orgthalesnano.com
Catalytic Transfer HydrogenationPalladium on Carbon (Pd/C)Formic AcidNot specifiedNot specified organic-chemistry.org
Catalytic Transfer HydrogenationPalladium on Carbon (Pd/C)Ammonium FormateNot specifiedRoom temperature or microwave irradiation thalesnano.com
Catalytic Transfer HydrogenationPalladium on Carbon (Pd/C)TriethylsilaneMethanolRoom temperature, N₂ atmosphere researchgate.net
Flow Hydrogenation10% Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Methanol80°C, 1 mL/min flow rate thalesnano.com

This table summarizes various methods for the deprotection of benzyl ethers, which are applicable to this compound.

Reactions Involving the Pyrrolidin-2-one Lactam Ring

The γ-lactam structure of this compound provides several sites for chemical modification, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

Nucleophilic Additions and Substitutions at the Carbonyl Center

The carbonyl group of the lactam is a key site for nucleophilic attack. While generally less reactive than the corresponding ketone, it can undergo addition reactions with strong nucleophiles, such as organometallic reagents. For instance, the reaction with Grignard reagents (RMgX) can lead to the formation of tertiary alcohols after the addition of two equivalents of the reagent. leah4sci.com The initial addition opens the lactam ring, which is followed by a second nucleophilic attack on the resulting ketone intermediate. organic-chemistry.org

Reduction of the lactam carbonyl is another important transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality to an amine, yielding the corresponding pyrrolidine. acs.orgcore.ac.ukrsc.orgmasterorganicchemistry.com This reaction proceeds via an intermediate hemiaminal. rsc.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce the lactam carbonyl. lumenlearning.com

ReagentProduct TypeNotes
Grignard Reagents (e.g., RMgBr)Tertiary Alcohol (after ring opening)Typically requires two equivalents of the Grignard reagent. leah4sci.comorganic-chemistry.orgmnstate.edu
Lithium Aluminum Hydride (LiAlH₄)PyrrolidineA powerful reducing agent for lactams. acs.orgcore.ac.ukrsc.orgmasterorganicchemistry.com

Functionalization of the Alpha-Carbon to the Carbonyl (C3)

The carbon atom alpha to the lactam carbonyl (C3) is acidic and can be deprotonated by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of substituents at the C3 position. researchgate.netunivpancasila.ac.id The choice of base is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete enolate formation. libretexts.orglibretexts.orgmasterorganicchemistry.com

The alkylation of this enolate with alkyl halides is a common method for C-C bond formation. libretexts.orglibretexts.orgpressbooks.pub The stereoselectivity of this alkylation can often be controlled by using chiral auxiliaries or by the inherent stereochemistry of the starting material. uwindsor.ca For instance, the alkylation of N-acyl oxazolidinones, which are structurally related to the pyrrolidinone system, can proceed with high diastereoselectivity. uwindsor.ca

ReagentReaction TypeProduct
1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)α-Alkylation3-Alkyl-3-(benzyloxy)pyrrolidin-2-one

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the lactam can be functionalized through alkylation or acylation reactions. N-alkylation is typically achieved by treating the lactam with a base to deprotonate the nitrogen, followed by reaction with an alkyl halide. tandfonline.com

N-acylation involves the reaction of the lactam with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.com This reaction introduces an acyl group onto the nitrogen atom, forming an N-acylpyrrolidinone. N-acylated pyrrolidinones can exhibit different reactivity profiles compared to their N-unsubstituted counterparts. For example, N-acylation can increase the reactivity of the lactam ring towards certain nucleophiles.

Reaction TypeReagent(s)Product
N-Alkylation1. Base (e.g., NaH) 2. Alkyl Halide (R-X)1-Alkyl-3-(benzyloxy)pyrrolidin-2-one
N-AcylationAcyl Halide (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N, DMAP)1-Acyl-3-(benzyloxy)pyrrolidin-2-one

Transformations of the Benzyloxy Side Chain

The benzyloxy group at the C3 position serves as a protecting group for the hydroxyl functionality and can be selectively removed or transformed under various conditions.

Catalytic Hydrogenation and Hydrogenolysis

One of the most common methods for the deprotection of the benzyloxy group is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas. nih.gov The process, known as hydrogenolysis, cleaves the benzyl-oxygen bond to yield the free alcohol and toluene as a byproduct. organic-chemistry.org

Catalytic transfer hydrogenolysis offers an alternative to using hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid or cyclohexadiene, is used in the presence of a palladium catalyst. mdpi.com This can be advantageous when handling gaseous hydrogen is impractical or when other functional groups in the molecule are sensitive to reduction by H₂. organic-chemistry.org

MethodCatalystHydrogen SourceProduct
Catalytic HydrogenationPd/CH₂ (gas)3-Hydroxypyrrolidin-2-one
Catalytic Transfer HydrogenolysisPd/CFormic acid, Cyclohexadiene3-Hydroxypyrrolidin-2-one

Selective Cleavage and Functional Group Interconversions

The benzyloxy group can also be cleaved under non-hydrogenolytic conditions. Strong Lewis acids, such as boron tribromide (BBr₃), are effective reagents for the cleavage of benzyl ethers. researchgate.netresearchgate.netnih.gov The reaction likely proceeds through the formation of an ether-Lewis acid adduct, which facilitates the cleavage of the C-O bond. nih.gov Other reagents like trimethylsilyl (B98337) iodide (TMSI) can also be used for this purpose, sometimes offering different selectivity. researchgate.netharvard.edu

The benzyloxy group can also be a site for other transformations. For example, oxidative cleavage can convert the benzyl ether into a different functional group. While specific examples for this compound are not prevalent in the provided search results, related oxidative debenzylation methods exist for similar structures. organic-chemistry.org

ReagentReaction TypeProduct
Boron Tribromide (BBr₃)Lewis Acid Cleavage3-Hydroxypyrrolidin-2-one
Trimethylsilyl Iodide (TMSI)Silyl Halide Cleavage3-Hydroxypyrrolidin-2-one

Stereochemical Dynamics and Epimerization Processes

The stereochemistry at the C3 position of the pyrrolidin-2-one ring in this compound is a critical factor in its application in stereoselective synthesis. The susceptibility of this chiral center to epimerization under certain reaction conditions is a key consideration. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can be influenced by factors such as pH, temperature, and the nature of substituents on the pyrrolidinone ring. This process is often driven by the thermodynamic stability of the resulting diastereomers.

Research on structurally related pyrrolidinone systems provides significant insights into the potential stereochemical dynamics of this compound. The carbon atom alpha to the carbonyl group in γ-lactams is known to be susceptible to both acid- and base-catalyzed epimerization, leading to the thermodynamically more stable isomer. nih.govbeilstein-journals.org

Studies on N-benzyl-4-benzyloxy-5-(α-hydroxyalkyl)-2-pyrrolidinones, which are structurally analogous to the title compound, have demonstrated that the trans diastereomer can undergo partial epimerization to the more thermodynamically stable cis diastereomer under acidic conditions. academie-sciences.fr For instance, when a pure trans diastereomer of a 4-benzyloxy-5-(α-hydroxyalkyl)-2-pyrrolidinone derivative was treated with a catalytic amount of p-toluenesulfonic acid (TsOH), a mixture of the dehydrated product and the cis diastereomer was formed, indicating that epimerization had occurred. academie-sciences.fr The stability of the cis isomer in this case was also supported by computational predictions. academie-sciences.fr

The following table summarizes the results of acid-catalyzed dehydration and epimerization of a diastereomeric N,O-acetal, trans-6e, which is a precursor to a 4-benzyloxy-2-pyrrolidinone derivative. This data illustrates the tendency of the trans isomer to convert to the cis isomer under acidic conditions. academie-sciences.fr

EntryStarting Material (cis:trans ratio)CatalystConditionsProduct (Dehydrated:cis-isomer ratio)
1Pure trans-6eTsOHToluene, reflux, 20h69:29
225:75TsOHToluene, reflux, 20h62:34
350:50TsOHToluene, reflux, 20h48:50
4Pure cis-6eTsOHToluene, reflux, 20hTrace:Mainly starting material
Table adapted from research on N,O-acetal precursors to 4-benzyloxy-2-pyrrolidinones, demonstrating the epimerization from the trans to the cis isomer under acidic conditions. academie-sciences.fr

Furthermore, epimerization under basic conditions is a well-documented phenomenon in pyrrolidinone chemistry. For instance, in the synthesis of N-methyl-2-epi-bulgecinine, the hydrolysis of a diastereomeric mixture of 2-cyano-5-hydroxylmethyl-4-benzyloxypyrrolidine under basic conditions resulted in epimerization at the C2 position, leading to the thermodynamically favored cis diastereomer as the major product. sioc-journal.cn Similarly, in the synthesis of certain pyrrolidine analogs, forcing basic conditions (e.g., NaOH in refluxing EtOH) were employed to deliberately induce epimerization at the carbon alpha to the amide carbonyl to obtain the desired stereoisomer. nih.gov In some cases, this epimerization can be very rapid, as seen with certain keto-pyrrolidine derivatives that are only stable in highly acidic aqueous solutions (pH ≤ 3) and quickly epimerize under basic conditions. nih.gov

The mechanism of base-catalyzed epimerization typically involves the deprotonation of the C3 proton by a base to form a planar enolate intermediate. Subsequent reprotonation of this achiral intermediate can occur from either face, leading to a mixture of diastereomers. The ratio of these diastereomers at equilibrium is determined by their relative thermodynamic stabilities.

In the context of synthesizing more complex molecules, such as oligo-pyrrolinone-pyrrolidines, epimerization has been noted as a potential side reaction. It has been observed that the extent of epimerization can be influenced by the nature of the side chains and the scale of the reaction. nih.gov In some instances, undesired epimers can be removed through crystallization, which selectively isolates the desired diastereomer. nih.gov

The potential for epimerization in this compound is a critical aspect of its chemical reactivity. Understanding the conditions that favor either kinetic or thermodynamic control is essential for its effective use as a chiral building block in organic synthesis. While the trans isomer may be formed under kinetically controlled conditions in some synthetic routes, the inherent thermodynamic preference for the cis isomer in analogous systems suggests that exposure to acidic or basic conditions could lead to the erosion of stereochemical integrity.

Design and Synthesis of 3 Benzyloxy Pyrrolidin 2 One Derivatives and Analogs

Structural Modifications at the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one core of 3-(benzyloxy)pyrrolidin-2-one presents multiple sites for structural diversification, namely the C4 and C5 positions, as well as the nitrogen atom of the lactam.

The introduction of substituents at the C4 and C5 positions of the this compound ring is a key strategy to explore the structure-activity relationship of its derivatives. Alkylation at the C4 position can be achieved through the generation of an enolate at the C4 position followed by reaction with an appropriate electrophile. For instance, a related 4-benzyloxymethyl pyrrolidin-2-one has been successfully alkylated to yield a 3,4-trans-disubstituted pyrrolidin-2-one with high diastereoselectivity. researchgate.net This methodology could be adapted to this compound, allowing for the introduction of a wide range of alkyl groups at the C4 position.

The stereoselective synthesis of polysubstituted pyrrolidinones can also be achieved through methods like the nitro-Mannich reaction, which allows for the creation of three contiguous stereocenters in a single step. While not directly applied to this compound, this approach highlights the potential for creating complex stereochemistry at the C4 and C5 positions. Further functionalization of these positions can lead to a diverse library of compounds with potential biological activities.

Starting Material Reaction Substituent Position Key Features
4-benzyloxymethyl pyrrolidin-2-oneAlkylationC4High diastereoselectivity, trans-disubstituted product
NitroacrylateNitro-Mannich reactionC3, C4, C5One-pot synthesis, three contiguous stereocenters

The nitrogen atom of the pyrrolidin-2-one ring is another key site for modification, allowing for the introduction of various substituents that can modulate the compound's physicochemical properties and biological activity. Common modifications include N-alkylation, N-acylation, and N-arylation.

N-Alkylation and N-Acylation: N-alkylation of pyrrolidinones can be readily achieved by treating the lactam with a base, such as sodium hydride, followed by the addition of an alkyl halide. This straightforward approach allows for the introduction of a wide array of alkyl and benzyl (B1604629) groups. For example, the synthesis of N-benzyl-3-pyrrolidinone has been reported through various routes, including the Dieckmann cyclization. researchgate.netgoogle.com Similarly, N-acylation can be performed using acyl chlorides or anhydrides under basic conditions to introduce acyl moieties.

N-Arylation: The synthesis of N-aryl pyrrolidines can be accomplished through reductive amination of diketones with anilines, catalyzed by iridium complexes. nih.gov This method provides a practical route to N-aryl-substituted pyrrolidines with good to excellent yields. While demonstrated on different pyrrolidine (B122466) precursors, this strategy could be adapted for the N-arylation of this compound.

Modification Reagents Resulting Moiety
N-AlkylationBase (e.g., NaH), Alkyl halideN-Alkyl/N-Benzyl
N-AcylationBase, Acyl chloride/anhydrideN-Acyl
N-ArylationDiketo-precursor, Aniline, Iridium catalystN-Aryl

Exploration of the Benzyloxy Moiety for New Derivatives

The benzyloxy group at the C3 position is a crucial feature of the molecule, offering a handle for further diversification through replacement or modification.

The benzyl ether linkage in this compound can be cleaved under various conditions to yield the corresponding 3-hydroxy-pyrrolidin-2-one. This deprotection is a key step for further functionalization. Common methods for benzyl ether cleavage include catalytic hydrogenation (e.g., using Pd/C and H2) or treatment with Lewis acids like boron trichloride-dimethyl sulfide complex (BCl3·SMe2). organic-chemistry.org The latter method is known for its mild conditions and tolerance of various functional groups. organic-chemistry.org Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can also be employed, particularly for p-methoxybenzyl ethers, but can also affect simple benzyl ethers. nih.gov

Once the 3-hydroxy-pyrrolidin-2-one is obtained, the free hydroxyl group can be derivatized in numerous ways. For example, it can be acylated to form esters, alkylated to introduce different ether functionalities, or used in Mitsunobu reactions to introduce a variety of other functional groups with inversion of stereochemistry. This allows for the synthesis of a broad range of 3-substituted pyrrolidin-2-one derivatives with diverse properties. For instance, the synthesis of 3-alkoxy-pyrrolidin-2-one derivatives has been reported through intramolecular reductive couplings. researchgate.net

Reaction Reagents Outcome
Benzyl Ether Cleavage (Reductive)Pd/C, H23-Hydroxy-pyrrolidin-2-one
Benzyl Ether Cleavage (Lewis Acid)BCl3·SMe23-Hydroxy-pyrrolidin-2-one
Benzyl Ether Cleavage (Oxidative)DDQ3-Hydroxy-pyrrolidin-2-one
O-AcylationAcyl chloride, Base3-Acyloxy-pyrrolidin-2-one
O-AlkylationAlkyl halide, Base3-Alkoxy-pyrrolidin-2-one

Incorporation of this compound Scaffold into Fused and Polycyclic Architectures

The this compound scaffold can serve as a building block for the construction of more complex fused and polycyclic ring systems, which are often found in natural products with significant biological activity.

One important class of fused systems that can be accessed are the pyrrolo[2,1-a]isoquinolines. These N-bridgehead heterocyclic compounds are structural elements of various alkaloids with potent biological activities, including anticancer properties. nih.govrsc.orgsemanticscholar.org The synthesis of pyrrolo[2,1-a]isoquinolines can be achieved through multicomponent 1,3-dipolar cycloaddition reactions involving isoquinoline, a bromoacetophenone derivative, and an acetylenic dipolarophile. nih.gov While not directly starting from this compound, this highlights a potential synthetic route where a suitably functionalized pyrrolidinone could participate in such cycloadditions.

Another important class of polycyclic architectures are spiro-pyrrolidines. These compounds have a rigid conformation that can be advantageous for binding to biological macromolecules. nih.gov The synthesis of spiro-pyrrolidines can be achieved via [3+2] azomethine ylide cycloadditions. mdpi.com For example, the reaction of a benzofuranone, ninhydrin, and sarcosine can yield spiro-pyrrolidine derivatives. mdpi.com A this compound derivative, appropriately functionalized to act as a dipolarophile, could potentially be employed in such cycloaddition reactions to generate novel spirocyclic systems.

Architecture Synthetic Strategy Potential Application of Scaffold
Pyrrolo[2,1-a]isoquinolines1,3-Dipolar CycloadditionAs a precursor to the dipole or dipolarophile
Spiro-pyrrolidines[3+2] Azomethine Ylide CycloadditionAs the dipolarophile component

Applications of 3 Benzyloxy Pyrrolidin 2 One in Advanced Organic Synthesis and Chemical Biology

3-(benzyloxy)pyrrolidin-2-one as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of this compound makes it an excellent starting point for enantioselective synthesis, allowing for the construction of complex molecular architectures with a high degree of stereocontrol. The pyrrolidine (B122466) core is a common motif in a vast array of natural products and pharmacologically active compounds.

Strategic Utility in Natural Product Total Synthesis

The synthesis of natural products often presents significant challenges due to their intricate structures and stereochemistry. Chiral building blocks like this compound are instrumental in overcoming these hurdles. A notable example where a related pyrrolidine core is central is the total synthesis of (-)-α-kainic acid, a potent neuroexcitatory amino acid. nih.govacs.org While specific syntheses of kainic acid may start from different precursors, the stereocontrolled construction of the fully functionalized trisubstituted pyrrolidine ring is a critical aspect of the synthesis. nih.govresearchgate.net The strategic use of a pre-functionalized, enantiomerically pure pyrrolidine derivative allows for a more convergent and efficient synthetic route. The benzyloxy group at the 3-position can direct the stereochemical outcome of subsequent reactions and can be readily converted to a hydroxyl group, a key feature in many natural products.

Precursor for Bioactive Heterocycles and Azasugars

The pyrrolidine ring is a fundamental component of numerous bioactive heterocyclic compounds. nih.govnih.gov The this compound scaffold can be chemically manipulated to generate a wide variety of these structures. For instance, the lactam functionality can be reduced to access the corresponding pyrrolidine, and the benzyloxy group can be deprotected to reveal a hydroxyl group, which can then be further functionalized.

Furthermore, this chiral building block is a valuable precursor for the synthesis of azasugars, which are polyhydroxylated alkaloids that mimic the structure of monosaccharides. jchemlett.com In these molecules, the endocyclic oxygen atom of a sugar is replaced by a nitrogen atom. Azasugars are potent inhibitors of glycosidases and glycosyltransferases, enzymes involved in a wide range of biological processes, making them attractive therapeutic targets. nih.gov The synthesis of pyrrolidine-based azasugars, such as 2,5-dideoxy-2,5-imino-hexitols, can be achieved from furanose precursors through a series of stereoselective transformations that introduce the nitrogen atom and establish the required stereocenters. nih.gov The 3-hydroxy-pyrrolidine core, accessible from this compound, provides a key structural element for the construction of these complex and biologically significant molecules.

Role of this compound as a Privileged Scaffold for Chemical Library Generation

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to serve as a ligand for multiple biological targets. The pyrrolidine ring is considered such a scaffold due to its frequent appearance in natural products and approved drugs. nih.govresearchgate.net Its three-dimensional structure and the ability to introduce diverse substituents at various positions make it an ideal starting point for the generation of chemical libraries for drug discovery. nih.govacs.org

This compound, with its defined stereochemistry and multiple points for diversification, is an excellent starting material for creating focused libraries of compounds. By modifying the substituents on the nitrogen atom, and by functionalizing the carbon backbone after opening the lactam ring or modifying the benzyloxy group, a vast array of structurally diverse molecules can be generated. This approach, often referred to as diversity-oriented synthesis, allows for the exploration of a broad chemical space to identify novel bioactive compounds. The pyrrolidinone core provides a rigid framework that orients the appended functional groups in specific spatial arrangements, which is crucial for their interaction with biological macromolecules.

Molecular Interaction Studies of this compound Analogs with Biological Targets (Mechanistic/Binding Focus)

Understanding how small molecules interact with their biological targets at the molecular level is fundamental to modern drug design. Analogs derived from this compound are valuable tools for these investigations, enabling detailed studies of structure-activity relationships and binding mechanisms.

Ligand Design and Structure-Activity Relationship (SAR) at the Molecular Level

The design of potent and selective enzyme inhibitors is a key area of drug discovery. nih.gov The pyrrolidine scaffold has been extensively used in the design of inhibitors for various enzymes. For example, derivatives of pyrrolidine-2,5-dione, which can be synthesized from precursors related to this compound, have been investigated as inhibitors of autotaxin (ATX), a promising therapeutic target for liver diseases. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on such analogs reveal how modifications to the chemical structure affect their biological activity. For instance, in a series of pyrrolidine derivatives designed as α-amylase and α-glucosidase inhibitors for the treatment of diabetes, the nature and position of substituents on the pyrrolidine ring were found to be critical for their inhibitory potency. nih.gov An electron-donating group, such as a methoxy (B1213986) group, at the para position of a phenyl substituent was shown to significantly enhance the inhibitory activity. nih.gov These studies provide a rationale for the design of more effective inhibitors by optimizing the interactions between the ligand and the active site of the enzyme.

A study on pyrrolidine-2,3-dione (B1313883) derivatives as inhibitors of P. aeruginosa PBP3 highlighted the importance of a 3-hydroxyl group and a heteroaryl group appended to the nitrogen for target inhibition. nih.gov This underscores the value of having a versatile scaffold like this compound, where the benzyloxy group can be readily converted to a hydroxyl group, allowing for the exploration of such crucial interactions.

Protein-Ligand Binding Affinities and Computational Docking Investigations

To gain a deeper understanding of the molecular interactions observed in SAR studies, computational methods such as molecular docking are widely employed. japer.in These techniques predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score.

Molecular docking studies have been instrumental in elucidating the binding modes of various pyrrolidine-based inhibitors. For instance, in the development of novel anticonvulsant agents based on (S)-1-(2-(substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one, docking studies revealed key interactions with the GABA-A receptor. researchgate.net Similarly, for pyrrolidine derivatives targeting α-amylase and α-glucosidase, docking simulations showed good agreement with the experimental data, providing a structural basis for the observed inhibitory activities. nih.gov

In the case of pyrrolidine-2,3-dione inhibitors of P. aeruginosa PBP3, dissociation constants (Kd) were determined experimentally and found to be in the micromolar range, confirming the binding affinity predicted by computational models. nih.gov These combined experimental and computational approaches are essential for the rational design of new and improved therapeutic agents based on the this compound scaffold.

Mechanistic Elucidation and Theoretical Investigations of 3 Benzyloxy Pyrrolidin 2 One Chemistry

Computational Chemistry Studies

Computational methods serve as an "in silico" laboratory to probe molecular properties and behaviors that can be difficult to measure experimentally. For a molecule like 3-(benzyloxy)pyrrolidin-2-one, these studies can illuminate the intricacies of its structure and reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to map out potential energy surfaces for chemical reactions, allowing for the determination of transition state structures and activation energies. This information is critical for understanding reaction kinetics and selectivity. researchgate.netresearchgate.net

While specific DFT studies on this compound are sparse, the methodology's application to similar heterocyclic systems provides a framework for how its reactivity could be analyzed. For instance, DFT calculations are used to rationalize regioselectivity by analyzing spin density distribution and to calculate the energies of distortion and interaction along a reaction pathway. researchgate.net In the context of this compound, DFT could be employed to:

Model Enolate Formation: Analyze the thermodynamics and kinetics of deprotonation at the C3 position, considering the influence of the adjacent benzyloxy group.

Evaluate Electrophilic and Nucleophilic Attacks: Calculate the energy barriers for reactions at the carbonyl carbon, the nitrogen atom, or the C3 carbon, providing insights into the molecule's susceptibility to different reagents.

Compare Reaction Pathways: For multi-step transformations, DFT can help elucidate the most energetically favorable pathway, such as comparing stepwise versus concerted mechanisms in cycloaddition reactions involving the lactam ring. pku.edu.cn

A typical DFT study involves selecting a functional and a basis set to approximate the electronic energy of the system. The choice of these parameters is crucial for obtaining accurate results.

ParameterCommon ChoiceDescription
FunctionalB3LYPA hybrid functional that combines Hartree-Fock theory with DFT. It is widely used for its balance of accuracy and computational cost in organic chemistry. researchgate.netpku.edu.cn
Basis Set6-311+G(d,p)A Pople-style basis set that provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding. researchgate.netpku.edu.cn
Solvation ModelSMD or PCMImplicit solvation models used to account for the effect of a solvent on the reaction energetics, which can be critical for accurately modeling reactions in solution. pku.edu.cn

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, which contains a rotatable benzyloxy group and a non-planar pyrrolidinone ring, MD simulations are invaluable for exploring its conformational space. nih.gov

The conformation of a molecule can significantly impact its reactivity. By simulating the molecule's dynamics, researchers can identify low-energy conformers, understand the barriers to conformational change, and determine the population of different states in solution. wustl.edu Key applications for this compound would include:

Conformational Sampling: Identifying the preferred orientations of the benzyloxy group relative to the lactam ring. This can reveal stable conformers where the benzyl (B1604629) group may sterically hinder or electronically influence certain reaction sites.

Solvent Effects: Simulating the molecule in different solvents to understand how solvent interactions influence its conformational equilibrium and the accessibility of reactive sites.

Binding Interactions: If studying the molecule as a ligand for a biological target, MD simulations can validate the stability of its binding pose within a receptor's active site. researchgate.netsemanticscholar.org

Long-duration MD simulations (in the nanosecond to microsecond range) can reveal conformational transitions and provide a statistical representation of the molecule's structural ensemble. wustl.edu

Simulation ParameterTypical Value/MethodPurpose
Force FieldGAFF, OPLS-AA, AMBERA set of parameters used to describe the potential energy of the system. The choice depends on the molecule type. GAFF (General Amber Force Field) is common for small organic molecules. nih.govwustl.edu
Simulation Time10 - 100 nsThe duration of the simulation. Longer times are needed to sample significant conformational changes. wustl.edu
EnsembleNVT or NPTStatistical ensemble defining the thermodynamic conditions. NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature) are common.
Temperature300 KPhysiologically relevant temperature to simulate behavior under standard conditions.

Stereoelectronic Effects and Their Influence on Reactivity

Stereoelectronic effects are the interplay of steric and electronic properties that dictate the structure and reactivity of a molecule. In this compound, the benzyloxy substituent at the C3 position is expected to exert significant stereoelectronic control.

The benzyloxy group is sterically demanding and can influence the approach of reagents to the lactam ring. Its orientation will determine which face of the ring is more accessible. Electronically, the oxygen atom is electron-withdrawing via induction, which can affect the acidity of the C3 proton and the electrophilicity of the adjacent carbonyl carbon. This inductive effect could increase the acidity of the C3-H bond, facilitating enolate formation under basic conditions.

Furthermore, potential orbital interactions, such as hyperconjugation between the C-O bond of the benzyloxy group and the π-system of the carbonyl group, could influence the conformation and stability of the ring. The specific conformation of the five-membered ring (e.g., envelope or twist) will be influenced by the substituent to minimize steric strain and optimize electronic interactions.

Mechanistic Studies of Select Chemical Transformations

Key transformations where the mechanism would be of interest include:

Alkylation/Acylation: The formation of an enolate at C3 followed by reaction with an electrophile is a common transformation for lactams. Mechanistic studies would focus on the stereoselectivity of this process, which would be heavily influenced by the directing effect of the benzyloxy group. The bulky benzyl ether could direct incoming electrophiles to the opposite face of the ring.

Ring-Opening Reactions: The lactam ring can be opened via hydrolysis or aminolysis. The electronic effect of the C3 substituent could influence the rate of these reactions by modifying the electrophilicity of the carbonyl carbon.

Reductions and Oxidations: Reactions involving the carbonyl group or other parts of the ring would be subject to steric hindrance from the benzyloxy substituent, potentially leading to high levels of diastereoselectivity. Studies on the reactivity of related 3-pyrrolin-2-ones show that the C3-C4 double bond can undergo hydrogenation, demonstrating the chemical accessibility of this part of the ring. scispace.com

Investigating these mechanisms would typically involve a combination of kinetic experiments, isotopic labeling studies, and computational analysis (DFT) to map the reaction coordinates and identify key intermediates and transition states.

Future Perspectives and Emerging Research Directions for 3 Benzyloxy Pyrrolidin 2 One

Sustainable and Green Chemistry Approaches in Synthesis

The chemical industry's shift towards sustainability has spurred research into greener synthetic routes for valuable compounds like 3-(benzyloxy)pyrrolidin-2-one and its analogs. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Biocatalysis: Enzymatic catalysis represents a frontier in the green synthesis of chiral pyrrolidines. nih.gov Directed evolution of enzymes, such as cytochrome P450 variants, has enabled the intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines with high enantioselectivity. nih.govacs.org This "new-to-nature" biocatalysis offers a pathway to construct complex N-heterocycles under mild, aqueous conditions, avoiding harsh reagents and protecting groups. nih.gov Researchers are also exploring chemoenzymatic, one-pot sequences that combine photochemical reactions with enzymatic steps. For instance, a photoenzymatic route has been developed for N-Boc-3-amino/hydroxy-pyrrolidine, which could be adapted for benzyloxy-substituted analogs. acs.org This method combines photochemical oxyfunctionalization with stereoselective enzymatic transamination or carbonyl reduction, achieving high conversions and excellent enantiomeric excess. acs.org

Multi-Component Reactions (MCRs): MCRs are highly atom-economical processes that combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation and purification steps. nih.gov The synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones has been achieved using MCRs with eco-friendly solvents like ethanol (B145695) and green catalysts such as citric acid. nih.govvjol.info.vn These strategies offer significant advantages over traditional methods by using readily available starting materials and simplifying experimental procedures. vjol.info.vn

Comparison of Green Synthesis Strategies for Pyrrolidinone Scaffolds

StrategyKey FeaturesAdvantagesPotential for this compoundReference
Biocatalysis (e.g., Directed Evolution)Use of engineered enzymes (e.g., Cytochrome P411) for C-H amination.High enantioselectivity, mild reaction conditions, aqueous media.Enables asymmetric synthesis of the chiral core. nih.govacs.org
Photoenzymatic SynthesisCombines photochemical C-H oxyfunctionalization with enzymatic reduction or transamination.One-pot synthesis, high conversion and enantiomeric excess (>99%).Applicable to precursors like 3-hydroxypyrrolidin-2-one. acs.org
Multi-Component Reactions (MCRs)One-pot reaction of aldehydes, amines, and a third component using green catalysts (e.g., citric acid).Atom economy, operational simplicity, use of low-cost materials.Efficient construction of highly substituted pyrrolidinone rings. nih.govvjol.info.vn

Novel Functionalization Strategies for the Pyrrolidin-2-one Core

The versatility of the pyrrolidin-2-one scaffold is greatly enhanced by the ability to introduce diverse functional groups at various positions on the ring. researchgate.net Research is focused on developing novel, efficient, and selective methods to modify this core structure.

Catalytic C-H Functionalization and Cascade Reactions: Modern synthetic methods are moving beyond classical approaches to embrace more direct functionalization. N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions have been developed to construct highly functionalized 2-pyrrolidinones in a transition-metal-free manner, showing broad substrate scope and high efficiency. rsc.org Another innovative approach involves a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement, which yields densely functionalized pyrrolidinone products with excellent diastereoselectivity. acs.org Furthermore, palladium-catalyzed hydroarylation of pyrrolines offers a direct method to install aryl groups at the 3-position of the pyrrolidine (B122466) ring, a key structural motif in many bioactive molecules. nih.gov

Ring-Contraction and Rearrangement Strategies: Unconventional strategies are being explored to build the pyrrolidinone skeleton. For example, a selective synthesis of pyrrolidin-2-ones has been achieved through the ring contraction and deformylative functionalization of piperidine (B6355638) derivatives. rsc.org This method can be tuned to produce different products by simply changing the oxidant and additives. rsc.org Another novel, metal-free method utilizes a Smiles-Truce cascade reaction between arylsulfonamides and cyclopropane (B1198618) diesters to generate α-arylated pyrrolidinones in a single step. acs.org This process expands the scope of arylation methods to sp³ electrophilic centers within a cascade sequence. acs.org

Emerging Functionalization Methods for the Pyrrolidin-2-one Core

MethodDescriptionKey AdvantagesReference
NHC-Catalyzed Radical CyclizationTandem cyclization/coupling of unsaturated aldehydes and amides.Transition-metal-free, high efficiency, broad scope. rsc.org
Palladium-Catalyzed HydroarylationDirect C-H functionalization of pyrrolines with arylating agents.Direct installation of aryl groups at the C3 position. nih.gov
Smiles-Truce CascadeOne-pot reaction of arylsulfonamides and cyclopropane diesters.Metal-free, operationally simple, rapid access to α-arylated products. acs.org
Ring Contraction of PiperidinesCascade reaction involving in-situ formation of pyrrolidine-2-carbaldehyde (B1623420).Selectivity tuned by oxidant/additive choice. rsc.org

Untapped Synthetic Potential and Applications in Emerging Chemical Fields

The unique three-dimensional structure imparted by the sp³-hybridized carbons of the pyrrolidinone ring makes it an attractive scaffold for exploring new chemical space, particularly in drug discovery. nih.govnih.gov The benzyloxy group in this compound provides a handle for further modification and can act as a crucial pharmacophore.

Medicinal Chemistry and Drug Discovery: The pyrrolidin-2-one core is a key component in a wide range of pharmacologically active compounds. frontiersin.org Derivatives of N-benzylated pyrrolidin-2-ones have been synthesized and investigated as potential treatments for Alzheimer's disease, showing promising results in both in vivo and in vitro models compared to existing drugs like donepezil. acs.org The benzyloxy pharmacophore itself is a feature in molecules designed as monoamine oxidase B (MAO-B) inhibitors, suggesting that this compound could be a valuable starting point for developing new central nervous system agents. nih.gov Recently, pyrrolidine-2,5-dione derivatives containing a substituted benzyloxy group were designed to inhibit autotaxin (ATX), an emerging therapeutic target for liver diseases such as fibrosis and steatosis. nih.gov

Organocatalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. mdpi.com The rigid, chiral structure of this compound makes it and its derivatives potential candidates for new classes of organocatalysts. By modifying the core and introducing catalytic moieties, it may be possible to develop novel catalysts for reactions such as aldol (B89426) and Michael additions, leveraging the steric and electronic influence of the benzyloxy group to control stereoselectivity. mdpi.com The exploration of this potential remains a largely untapped area of research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(benzyloxy)pyrrolidin-2-one, and how can reaction efficiency be monitored?

  • Methodology : A common approach involves nucleophilic substitution or cyclization reactions. For example, a modified protocol from a pyrrolidinone synthesis () can be adapted:

  • Procedure : React 3-hydroxypyrrolidin-2-one with benzyl bromide in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm completion by the disappearance of starting material.
  • Characterization : Use ¹H NMR (DMSO-d₆, δ ~4.5 ppm for benzyloxy -OCH₂Ph) and LC-MS for purity assessment. Yield optimization (~70–90%) can be achieved by adjusting stoichiometry (1:1.2 molar ratio of substrate to benzyl bromide) .

Q. How should this compound be stored to ensure stability during experimental workflows?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as pyrrolidinones are prone to ring-opening under acidic/basic conditions. Compatibility tests with common solvents (e.g., DMSO, MeOH) should precede long-term storage .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Comparative Analysis : Replicate assays under standardized conditions (e.g., cell line, incubation time, and dose range). For example, discrepancies in anti-Alzheimer’s activity () may arise from variations in animal models (e.g., transgenic vs. scopolamine-induced memory impairment).
  • Mechanistic Studies : Use biochemical assays (e.g., acetylcholinesterase inhibition) to correlate activity with structural features. Derivatives with electron-withdrawing substituents on the benzyl group may show enhanced binding affinity .

Q. How can the stereochemical outcome of catalytic asymmetric reactions involving this compound be rigorously analyzed?

  • Methodology :

  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers.
  • X-ray Crystallography : Confirm absolute configuration using single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane). highlights the use of (S)-configured pyrrolidinones in enantioselective synthesis .

Experimental Design & Data Analysis

Q. What experimental parameters should be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodology :

  • Design of Experiments (DoE) : Vary solvent polarity (DMF vs. acetonitrile), temperature (80–120°C), and catalyst loading (e.g., KI for SN2 reactions). A central composite design can identify optimal conditions.
  • Work-Up : Extract with ethyl acetate (3 × 50 mL), wash with brine, and dry over MgSO₄. Rotary evaporation followed by flash chromatography (SiO₂, 10% EtOAc/hexane) typically yields >85% purity .

Q. How can computational modeling guide the design of this compound analogs for target-specific applications?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding poses against targets (e.g., kinase enzymes). The benzyloxy group’s orientation may influence hydrophobic interactions.
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity. Derivatives with para-nitrobenzyl groups may exhibit enhanced potency due to increased electron-withdrawing effects .

Safety & Handling

Q. What precautions are critical when handling this compound in catalytic hydrogenation reactions?

  • Methodology :

  • Ventilation : Perform reactions in a fume hood due to potential H₂ gas release.
  • Catalyst Safety : Use pre-reduced Pd/C (10% w/w) to minimize pyrophoric risks. Quench residual catalyst with Celite filtration under N₂ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.